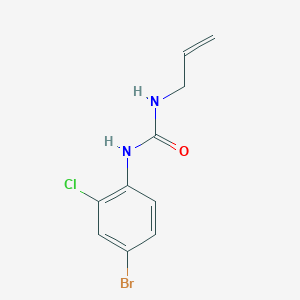

N-allyl-N'-(4-bromo-2-chlorophenyl)urea

Description

Propriétés

IUPAC Name |

1-(4-bromo-2-chlorophenyl)-3-prop-2-enylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClN2O/c1-2-5-13-10(15)14-9-4-3-7(11)6-8(9)12/h2-4,6H,1,5H2,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNFGWJLGTVZII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)NC1=C(C=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301245010 | |

| Record name | N-(4-Bromo-2-chlorophenyl)-N′-2-propen-1-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37919-95-2 | |

| Record name | N-(4-Bromo-2-chlorophenyl)-N′-2-propen-1-ylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37919-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Bromo-2-chlorophenyl)-N′-2-propen-1-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-N’-(4-bromo-2-chlorophenyl)urea typically involves the reaction of 4-bromo-2-chloroaniline with allyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 4-bromo-2-chloroaniline and allyl isocyanate.

Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Procedure: The 4-bromo-2-chloroaniline is dissolved in the solvent, and allyl isocyanate is added dropwise with continuous stirring. The reaction mixture is then allowed to stir for several hours until the reaction is complete.

Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-allyl-N’-(4-bromo-2-chlorophenyl)urea may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-allyl-N’-(4-bromo-2-chlorophenyl)urea can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The allyl group can undergo oxidation to form epoxides or reduction to form saturated derivatives.

Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

Oxidation: Reagents such as m-chloroperbenzoic acid for epoxidation.

Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst for hydrogenation.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted derivatives of the phenyl ring.

Oxidation Products: Epoxides or hydroxylated derivatives.

Reduction Products: Saturated derivatives of the allyl group.

Hydrolysis Products: Corresponding amines and carbon dioxide.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

N-allyl-N'-(4-bromo-2-chlorophenyl)urea has been explored for its anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives of thiourea have demonstrated significant cytotoxicity against various cancer cell lines, suggesting a potential mechanism for N-allyl-N'-(4-bromo-2-chlorophenyl)urea as an anticancer agent.

Mechanism of Action

The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or receptors that are critical in cancer cell proliferation. The halogenated phenyl group may enhance the compound's binding affinity to target proteins, facilitating its therapeutic effects.

Agricultural Applications

Herbicide Development

Research indicates that urea derivatives can serve as effective herbicides. N-allyl-N'-(4-bromo-2-chlorophenyl)urea has been evaluated for its herbicidal activity against various weed species. Its structure allows it to interfere with plant growth regulators, leading to the suppression of weed growth.

Case Study: Herbicidal Efficacy

A field study conducted on the efficacy of N-allyl-N'-(4-bromo-2-chlorophenyl)urea showed a significant reduction in weed biomass compared to untreated controls. The compound was applied at varying concentrations, demonstrating a dose-dependent response in weed suppression.

Materials Science

Polymer Synthesis

N-allyl-N'-(4-bromo-2-chlorophenyl)urea can be utilized as a monomer in the synthesis of polymers. Its allyl group allows for radical polymerization, leading to the formation of cross-linked networks that exhibit enhanced thermal and mechanical properties.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Glass Transition Temp | 120 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 5% |

Chemical Research

Synthesis and Reactivity

The compound can undergo various chemical transformations, making it a versatile building block in organic synthesis. It can participate in nucleophilic substitutions and coupling reactions, leading to the formation of more complex organic molecules .

Reactivity Table

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed reaction | Substituted urea derivatives |

| Coupling Reaction | Palladium-catalyzed conditions | Biologically active compounds |

Mécanisme D'action

The mechanism of action of N-allyl-N’-(4-bromo-2-chlorophenyl)urea depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular targets to exert its biological effects. The molecular targets and pathways involved can vary, but common mechanisms include:

Enzyme Inhibition: Binding to the active site of enzymes and preventing their catalytic activity.

Protein Interaction: Interacting with proteins to modulate their function or stability.

Cellular Pathways: Affecting signaling pathways and cellular processes to induce desired biological outcomes.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Variations

Substituted ureas exhibit diverse bioactivity depending on their substituents. Below is a comparative analysis of N-allyl-N'-(4-bromo-2-chlorophenyl)urea with structurally related compounds:

Table 1: Comparative Structural and Functional Data

Substituent Effects on Bioactivity and Physicochemical Properties

- Allyl vs. Sulfonyl Groups : The allyl group in the target compound may confer lower polarity compared to the sulfonyl group in MPCU, influencing membrane permeability. MPCU’s sulfonyl group likely enhances solubility but restricts mitochondrial uptake, as shown by its azide-sensitive accumulation .

- Aromatic vs. Heterocyclic Moieties : The pyridinyl group in N-(2-chloro-6-methylphenyl)-N'-(4-pyridinyl)urea increases hydrogen-bonding capacity and logP (3.83), suggesting improved bioavailability compared to purely aromatic derivatives .

Mitochondrial Targeting and Mechanism Insights

MPCU () demonstrates that diarylureas can accumulate in mitochondria via pH-dependent mechanisms, leveraging the mitochondrial transmembrane gradient.

Implications for Agrochemical and Pharmaceutical Development

The 4-bromo-2-chlorophenyl group is prevalent in agrochemicals like Profenofos (insecticide) and Curacron (–6), indicating its role in disrupting pest physiology. In pharmaceuticals, MPCU’s antitumor activity suggests that urea derivatives with optimized substituents could serve as chemotherapeutic agents.

Activité Biologique

N-allyl-N'-(4-bromo-2-chlorophenyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and anticancer properties. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis Route:

The compound is synthesized by reacting 4-bromo-2-chloroaniline with allyl isocyanate. The reaction typically occurs in an inert solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme can be summarized as follows:

-

Starting Materials:

- 4-bromo-2-chloroaniline

- Allyl isocyanate

-

Reaction Conditions:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature or slightly elevated

-

Procedure:

- Dissolve 4-bromo-2-chloroaniline in the solvent.

- Add allyl isocyanate dropwise while stirring.

- Stir for several hours until completion.

- Isolate by filtration or extraction and purify via recrystallization or chromatography.

N-allyl-N'-(4-bromo-2-chlorophenyl)urea exhibits its biological effects primarily through:

- Enzyme Inhibition: The compound may bind to the active sites of specific enzymes, thereby preventing their catalytic activity.

- Protein Interaction: It can modulate the function or stability of proteins through direct interactions.

- Cellular Pathway Modulation: It affects various signaling pathways, which can lead to desired biological outcomes such as apoptosis in cancer cells .

Anticancer Activity

Research indicates that N-allyl-N'-(4-bromo-2-chlorophenyl)urea has significant anticancer potential. It has been studied for its ability to disrupt microtubule formation, similar to other known chemotherapeutic agents. The compound's structural characteristics allow it to interact with β-tubulin near the colchicine-binding site, leading to cell cycle arrest and apoptosis in cancer cell lines .

Enzyme Inhibition Studies

In various studies, this compound has been utilized as a tool for investigating enzyme inhibition. For instance, it has shown promising results in inhibiting certain kinases involved in cancer progression, suggesting its utility in developing targeted cancer therapies .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals variations in biological activity:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| N-allyl-N'-(4-bromo-2-fluorophenyl)urea | Fluorine instead of chlorine | Altered reactivity and potency |

| N-allyl-N'-(4-chloro-2-bromophenyl)urea | Positions of halogens swapped | Potentially different interactions |

| N-allyl-N'-(4-bromo-2-methylphenyl)urea | Methyl group instead of chlorine | Influences steric properties |

The unique substitution pattern of N-allyl-N'-(4-bromo-2-chlorophenyl)urea is believed to impact its reactivity and interactions with biological targets significantly .

Case Studies

Case Study 1: Antitumor Efficacy

In a study involving murine colon carcinoma cell lines (CT-26), N-allyl-N'-(4-bromo-2-chlorophenyl)urea was administered at varying concentrations. Results indicated a dose-dependent inhibition of tumor growth, with significant apoptosis observed at higher concentrations. The compound demonstrated an IC50 value comparable to established chemotherapeutics like 5-fluorouracil .

Case Study 2: Enzyme Interaction

Another investigation focused on the inhibitory effects of this compound on specific kinases involved in signal transduction pathways related to cancer metastasis. The study revealed that N-allyl-N'-(4-bromo-2-chlorophenyl)urea effectively inhibited kinase activity, leading to reduced cell migration and invasion capabilities in vitro .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for N-allyl-N'-(4-bromo-2-chlorophenyl)urea, and how can purity be optimized?

- Urea derivatives like N-allyl-N'-(4-bromo-2-chlorophenyl)urea are typically synthesized via reactions between amines and isocyanates or via urea condensation reactions. Key steps include controlling stoichiometry, reaction temperature, and solvent selection (e.g., dichloromethane or THF). Post-synthesis purification via column chromatography or recrystallization is critical to achieve high purity (>95%) . Analytical techniques such as TLC (using silica gel plates with solvent systems like benzene:chloroform:ethyl acetate) and HPLC can monitor reaction progress and purity .

Q. How can the structural integrity of N-allyl-N'-(4-bromo-2-chlorophenyl)urea be validated experimentally?

- X-ray crystallography (using programs like SHELXL ) provides definitive structural confirmation. For compounds resistant to crystallization, spectroscopic methods are employed:

- NMR : Analyze chemical shifts for allyl (δ ~5-6 ppm) and urea (NH ~6-8 ppm) groups.

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .

- IR Spectroscopy : Identify urea carbonyl stretches (~1640–1680 cm⁻¹) .

Q. What degradation products might form under hydrolytic or oxidative conditions, and how can they be detected?

- Hydrolysis may cleave the urea bond, yielding 4-bromo-2-chloroaniline and allyl isocyanate. Oxidative degradation could produce brominated/chlorinated phenolic derivatives. Two-dimensional TLC (solvent system: benzene:chloroform:ethyl acetate) coupled with liquid scintillation counting or HPLC-MS can separate and identify degradation products .

Advanced Research Questions

Q. How can computational methods predict the biological activity of N-allyl-N'-(4-bromo-2-chlorophenyl)urea?

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). Focus on the urea moiety’s hydrogen-bonding potential and halogen (Br/Cl) interactions with hydrophobic pockets .

- QSAR Studies : Correlate electronic (Hammett σ) and steric parameters of substituents (e.g., bromo, chloro, allyl) with activity trends in analogous compounds .

Q. What strategies resolve contradictions in crystallographic data for urea derivatives?

- Refinement Tools : SHELXL’s robust algorithms handle twinned or low-resolution data, common in brominated/chlorinated compounds .

- Validation Metrics : Cross-check R-factors, electron density maps, and Hirshfeld surfaces to confirm bond lengths/angles .

Q. How can N-allyl-N'-(4-bromo-2-chlorophenyl)urea’s mechanism of action be studied in biological systems?

- Enzyme Inhibition Assays : Test dose-dependent inhibition of target enzymes (e.g., kinases) using fluorogenic substrates .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with purified proteins .

- Cellular Imaging : Fluorescently tagged analogs (e.g., via allyl group modification) can track subcellular localization .

Q. What are the environmental stability implications of the bromo and chloro substituents?

- Photodegradation Studies : Expose the compound to UV light and analyze breakdown products via GC-MS. Bromine’s heavy atom effect may accelerate radical-mediated degradation .

- Soil/Water Persistence : Use ¹⁴C-labeled analogs in microcosm studies to assess half-life and metabolite formation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.